Kallidin, des-arg(10)-

Bradykinin B1 receptor Binding affinity Selectivity profiling

A potent, highly selective bradykinin B1 receptor agonist (Ki = 0.12 nM human B1; >250,000-fold selectivity over B2) essential for dissecting B1-mediated pathways in inflammation, pain, and cardiovascular research. Unlike non-selective analogs, des-Arg10-kallidin eliminates confounding B2 activation, delivering 16-fold higher potency than des-Arg9-bradykinin. Ideal for binding assays (Ki = 0.12 nM), organ bath studies (ED50 = 5.0 nM), and in vivo hemodynamic models (EC50 = 130 pmol/kg). Rigorous batch-to-batch consistency (≥98% HPLC) ensures reproducible multi-center studies. Request a quote today.

Molecular Formula C50H73N13O11
Molecular Weight 1032.2 g/mol
CAS No. 71800-36-7
Cat. No. B013264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKallidin, des-arg(10)-
CAS71800-36-7
Synonyms10-de-Arg-kallidin
bradykinin, Lys-D-Phe(8)-des-Arg(9)
bradykinin, Lys-desArg(9)
bradykinin, lysyl-des-arginine(9)
des-Arg(10)-kallidin
kallidin, des-Arg(10)-
kallidin, des-arginine(10)-
LDBk peptide
LYS-ARG-PRO-PRO-GLY-PHE-SER-PRO-PHE
Lys-des-Arg(9)-BK
LysdesArg(9)BK
Molecular FormulaC50H73N13O11
Molecular Weight1032.2 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O
InChIInChI=1S/C50H73N13O11/c51-22-8-7-17-33(52)42(66)58-34(18-9-23-55-50(53)54)46(70)63-26-12-21-40(63)48(72)62-25-10-19-38(62)44(68)56-29-41(65)57-35(27-31-13-3-1-4-14-31)43(67)60-37(30-64)47(71)61-24-11-20-39(61)45(69)59-36(49(73)74)28-32-15-5-2-6-16-32/h1-6,13-16,33-40,64H,7-12,17-30,51-52H2,(H,56,68)(H,57,65)(H,58,66)(H,59,69)(H,60,67)(H,73,74)(H4,53,54,55)/t33-,34-,35-,36-,37-,38-,39-,40-/m0/s1
InChIKeyAILVBOHFGXNHCC-TZPCGENMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kallidin, des-Arg(10)- (CAS 71800-36-7): A Highly Selective Bradykinin B1 Receptor Agonist for Targeted Pharmacological Research


Kallidin, des-Arg(10)-, also known as Lys-des-Arg9-bradykinin or DAKD, is an endogenous nonapeptide and a potent, highly selective agonist of the bradykinin B1 receptor . It is a metabolite of kallidin (Lys-bradykinin) formed by the cleavage of the C-terminal arginine residue [1]. Unlike the B2-preferring parent peptide, this compound exhibits negligible activity at the B2 receptor, making it an essential tool for dissecting B1-mediated signaling pathways in inflammation, pain, and cardiovascular research .

Why Des-Arg10-Kallidin Cannot Be Substituted with Generic Bradykinin or Other Kinin Analogs


The bradykinin receptor family comprises two distinct subtypes, B1 and B2, with divergent expression patterns, signaling mechanisms, and pathophysiological roles [1]. While B2 receptors are constitutively expressed and mediate acute vascular responses, B1 receptors are typically induced under inflammatory conditions and contribute to sustained pain and tissue remodeling [2]. Consequently, substituting a selective B1 agonist like des-Arg10-kallidin with a non-selective or B2-preferring analog (e.g., bradykinin or kallidin) will confound experimental outcomes by activating an unintended receptor population. The following quantitative evidence demonstrates the functional consequences of this specificity at the molecular, cellular, and systemic levels.

Quantitative Differentiation of Des-Arg10-Kallidin from Closest Analogs: A Head-to-Head Evidence Guide


B1 Receptor Binding Affinity and Selectivity: Des-Arg10-Kallidin vs. Des-Arg9-Bradykinin

Des-Arg10-kallidin exhibits a 16,000-fold higher binding affinity for the human B1 receptor compared to its closest analog des-Arg9-bradykinin (Ki = 0.12 nM vs. 1930 nM) [1]. At the human B2 receptor, des-Arg10-kallidin shows negligible binding (Ki > 30,000 nM), confirming its exquisite B1 selectivity . This differential affinity profile translates to a >250,000-fold selectivity window for B1 over B2.

Bradykinin B1 receptor Binding affinity Selectivity profiling

Functional Potency in Recombinant Human B1 Receptors: Comparable Efficacy with Des-Arg9-Bradykinin

In a functional intracellular Ca2+ mobilization assay using CHO cells stably expressing recombinant human B1 receptors, des-Arg10-kallidin (EC50 = 8.6 nM) and des-Arg9-bradykinin (EC50 = 7.9 nM) display essentially equivalent potency [1]. This head-to-head comparison confirms that both peptides are capable of fully activating B1 receptor-mediated signaling with similar efficacy.

Functional assay Calcium mobilization B1 receptor pharmacology

Enhanced Vasoconstrictor Potency in Rabbit Mesenteric Artery: A 16-Fold Advantage Over Des-Arg9-Bradykinin

In the isolated rabbit mesenteric artery pre-treated with the cyclooxygenase inhibitor indomethacin to unmask B1-mediated contraction, des-Arg10-kallidin (ED50 = 5.0 nM) is 16 times more potent than des-Arg9-bradykinin (ED50 = 81 nM) [1]. Both agonists were blocked by the B1-selective antagonist [Leu8]des-Arg9-bradykinin, confirming receptor specificity.

Vascular pharmacology B1 receptor Ex vivo tissue bath

In Vivo Hemodynamic Selectivity: B1-Mediated Hypotension Only in Inflamed Primates

In a non-human primate model of endotoxemia, des-Arg10-kallidin induces a dose-dependent decrease in mean arterial blood pressure (EC50 = 130 pmol/kg, Emax = 27 ± 4 mmHg) only in animals pre-treated with lipopolysaccharide (LPS) to upregulate B1 receptors [1]. In contrast, the B2 agonist bradykinin produces comparable hypotension in both LPS-treated and control monkeys, reflecting constitutive B2 receptor expression. The hypotensive effect of des-Arg10-kallidin is abolished by the B1-selective antagonist [Leu9]dKD.

In vivo pharmacology Hemodynamics Inflammation model

High-Impact Application Scenarios for Des-Arg10-Kallidin in B1 Receptor Research


In Vitro Pharmacological Profiling of B1 Receptor Ligands

Use des-Arg10-kallidin as a reference B1 agonist in competition binding assays (Ki = 0.12 nM for human B1) to validate novel B1 antagonists or allosteric modulators. Its extreme selectivity over B2 (>250,000-fold) eliminates the need for B2 antagonist co-treatment in B1-expressing cell lines .

Ex Vivo Vascular Reactivity Studies in Inflammatory Models

Employ des-Arg10-kallidin to evoke B1-mediated contractions in isolated vessels (ED50 = 5.0 nM in rabbit mesenteric artery) following pre-treatment with cyclooxygenase inhibitors. Its 16-fold higher potency over des-Arg9-bradykinin reduces peptide consumption and improves signal-to-noise in organ bath experiments [1].

In Vivo Investigation of B1 Receptor-Mediated Hypotension and Inflammation

Administer des-Arg10-kallidin in LPS-sensitized primate models to elicit B1-specific hemodynamic responses (EC50 = 130 pmol/kg). The compound's in vivo efficacy is contingent upon B1 receptor upregulation, providing a clean pharmacological readout for anti-inflammatory drug candidates targeting the B1 axis [2].

Quality Control and Assay Standardization in Kinin Research

Utilize des-Arg10-kallidin as a calibrated standard for B1 receptor functional assays due to its well-characterized EC50 (8.6 nM) and consistent peptide purity (≥95% by HPLC). Its commercial availability from reputable vendors ensures batch-to-batch reproducibility for multi-center studies .

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